

An In-depth Technical Guide to 2-Pentynoic Acid (CAS: 5963-77-9)

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Compound of Interest

Compound Name: 2-Pentynoic acid

Cat. No.: B041440

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Pentynoic acid**, a valuable building block in organic synthesis. This document consolidates its physicochemical properties, spectroscopic data, a detailed synthetic protocol, and an exploration of the biological activities of related compounds, offering insights for its potential applications in research and drug discovery.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical characteristics of **2-Pentynoic acid** is fundamental for its application in research and development. The following tables summarize its key properties.

Physicochemical Properties

Property	Value	Reference
CAS Number	5963-77-9	[1][2][3][4]
Molecular Formula	C ₅ H ₆ O ₂	[1][4]
Molecular Weight	98.10 g/mol	[1]
Appearance	White to yellow solid	[3]
Melting Point	47-53 °C	[3]
Boiling Point	125 °C at 30 mmHg	[5]
Density	1.102 g/cm ³ (estimate)	[5]
Solubility	Soluble in water and common organic solvents such as ethanol and ethers.[6]	
pKa	2.70 ± 0.10 (Predicted)	[3]
Flash Point	96 °C (205 °F)	[2]

Spectroscopic Data

While experimental ¹H and ¹³C NMR spectra for **2-Pentynoic acid** are not readily available in public databases, data for the closely related isomer, trans-2-pentenoic acid, is provided below for reference. It is crucial to note that the electronic environment of the carbon-carbon triple bond in **2-Pentynoic acid** will result in different chemical shifts compared to the double bond in trans-2-pentenoic acid.

Note: The following NMR data is for trans-2-pentenoic acid (CAS: 13991-37-2) and is provided for comparative purposes only.

¹ H NMR (90 MHz, CDCl ₃)	Chemical Shift (ppm)
CH ₃	1.09 (t)
CH ₂	2.26 (dq)
=CH-CH ₂	5.82 (dt)
=CH-COOH	7.07 (dt)
COOH	12.1 (s, br)

¹³ C NMR	Chemical Shift (ppm)
CH ₃	12.2
CH ₂	25.0
=CH-CH ₂	122.2
=CH-COOH	152.1
COOH	172.0

Infrared (IR) Spectroscopy of **2-Pentynoic Acid**:

Wavenumber (cm ⁻¹)	Assignment
~3000	O-H stretch (carboxylic acid)
~2950	C-H stretch (alkane)
~2250	C≡C stretch (alkyne)
~1700	C=O stretch (carboxylic acid)

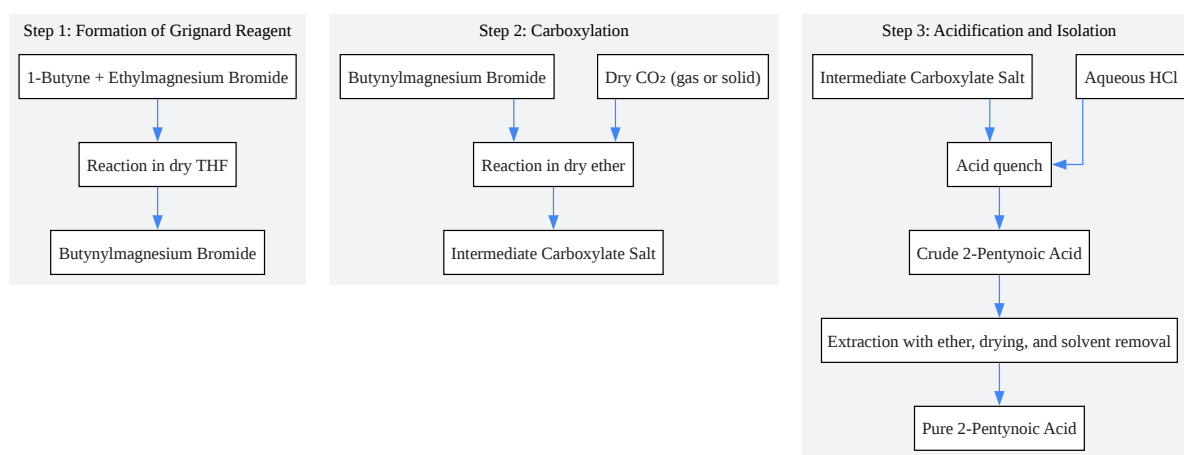
Experimental Protocols

Synthesis of 2-Pentynoic Acid

A plausible and detailed method for the synthesis of **2-Pentynoic acid** involves the carboxylation of a Grignard reagent derived from 1-butyne. This multi-step process is outlined

below.

Experimental Workflow for the Synthesis of **2-Pentynoic Acid**



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Caption: Workflow for the synthesis of **2-Pentynoic acid** via Grignard carboxylation.

Materials:

- 1-Butyne
- Ethylmagnesium bromide (in THF)
- Dry tetrahydrofuran (THF)

- Dry diethyl ether
- Dry ice (solid CO₂) or carbon dioxide gas
- Hydrochloric acid (aqueous solution, e.g., 3 M)
- Anhydrous magnesium sulfate or sodium sulfate
- Standard glassware for organic synthesis (three-neck flask, dropping funnel, condenser, etc.)
- Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

- Formation of the Grignard Reagent:
 - To a flame-dried, three-necked flask under an inert atmosphere, add a solution of ethylmagnesium bromide in dry THF.
 - Cool the solution in an ice bath.
 - Slowly add a solution of 1-butyne in dry THF via a dropping funnel.
 - After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The formation of the butynylmagnesium bromide is accompanied by the evolution of ethane gas.
- Carboxylation:
 - Cool the solution of butynylmagnesium bromide in an ice-salt or dry ice/acetone bath.
 - Carefully add crushed dry ice to the reaction mixture in small portions, or bubble dry CO₂ gas through the solution. Maintain a temperature below 0 °C.
 - After the addition of CO₂, allow the mixture to slowly warm to room temperature and stir for several hours or overnight.
- Acidification and Work-up:

- Cool the reaction mixture in an ice bath and slowly quench by adding aqueous hydrochloric acid. This will protonate the carboxylate salt and dissolve the magnesium salts.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).
- Combine the organic extracts and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude **2-Pentynoic acid**.
- Purification:
 - The crude product can be further purified by recrystallization or distillation under reduced pressure.

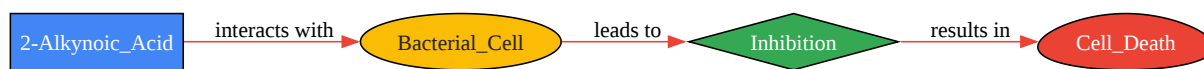
Biological Activity and Potential Applications in Drug Development

Direct studies on the biological activity of **2-Pentynoic acid** are limited in the available scientific literature. However, research on its derivatives and the broader class of 2-alkynoic acids provides valuable insights into its potential as a lead compound or a scaffold in drug discovery.

Antimicrobial Activity of 2-Alkynoic Acids

Several studies have demonstrated that 2-alkynoic fatty acids possess significant antimicrobial properties. The presence of the carbon-carbon triple bond at the 2-position and the carboxylic acid moiety are crucial for their antibacterial activity.^{[7][8]} While the exact mechanism is not fully elucidated, it is suggested that these compounds may interfere with the synthesis of essential cellular components in bacteria. The antifungal properties of some 2-alkynoic acids have been attributed to their ability to inhibit the elongation of fatty acids and the synthesis of triacylglycerols.^[7]

General Antimicrobial Mechanism of 2-Alkynoic Fatty Acids



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